3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde
Description
3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde is a bicyclic organic compound featuring a cyclopentane backbone substituted with a ketone (oxo) group at position 2, a formyl (aldehyde) group at position 1, and two methyl groups at position 2. Its molecular formula is C₈H₁₂O₂, combining both carbonyl functionalities, which confer distinct reactivity and applications in organic synthesis.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3,3-dimethyl-2-oxocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-8(2)4-3-6(5-9)7(8)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
ATHHIGYRRDBABU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1=O)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-2-oxocyclopentanone with a formylating agent to introduce the aldehyde group. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the cyclization and formylation processes .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the oxo group under basic or acidic conditions.
Major Products Formed
Oxidation: 3,3-Dimethyl-2-oxocyclopentane-1-carboxylic acid.
Reduction: 3,3-Dimethyl-2-oxocyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxo group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between 3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde and analogous compounds:
Key Observations :
- Functional Group Complexity : The target compound uniquely combines aldehyde and ketone groups, enhancing its electrophilic reactivity compared to analogs like (1S,3S)-3-methylcyclopentane-1-carbaldehyde, which lacks the oxo group .
- Steric Effects : The 3,3-dimethyl substituents in the target compound create steric hindrance, which may slow nucleophilic attacks at the aldehyde group compared to less substituted analogs.
Physical Properties and Industrial Relevance
- Boiling Points : Cyclohexene derivatives (e.g., dimethyl-3-cyclohexenecarboxaldehyde) likely have higher boiling points than cyclopentane analogs due to increased molecular weight and surface area .
- Solubility: The polar carbonyl groups in the target compound enhance solubility in polar solvents (e.g., acetone, DMSO) compared to non-functionalized analogs like cis-1,3-dimethylcyclopentane .
- Applications : The compound’s multifunctional structure suggests utility in synthesizing chiral ligands or fragrance molecules, whereas dimethylcyclopentane derivatives are primarily used as solvents or fuel additives .
Biological Activity
3,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and features a cyclopentane ring with a ketone and an aldehyde functional group. Its structure allows for various chemical reactions, including oxidation and reduction, which can influence its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. The presence of the carbonyl groups enables the formation of hydrogen bonds and hydrophobic interactions, which can modulate enzyme activities and receptor functions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thus blocking substrate access.
- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 16 μg/mL |
| K. pneumoniae | 8 μg/mL |
| P. aeruginosa | 32 μg/mL |
These findings indicate that the compound could have potential applications in treating bacterial infections.
- Antitumor Activity : In vitro studies have shown that this compound can selectively induce apoptosis in cancer cell lines, suggesting its potential as an antitumor agent.
Case Studies
- Antibacterial Studies : A study conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity. The compound was tested against multiple strains with varying degrees of effectiveness. The results indicated a promising avenue for further exploration in antibiotic development.
- Cytotoxicity Assays : In a cytotoxicity assay using human cancer cell lines (e.g., HSC-2), the compound demonstrated selective cytotoxicity with a CC50 value indicating effective tumor cell killing while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
